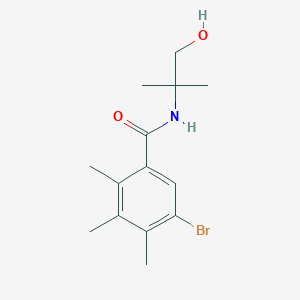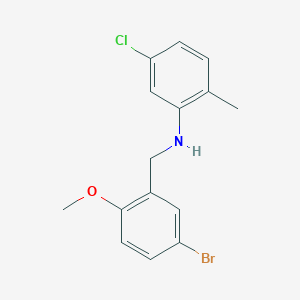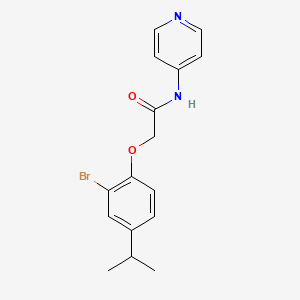![molecular formula C12H11F3N4O B5792015 N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5792015.png)
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as "TPU," is a chemical compound that has been extensively studied for its potential applications in scientific research. TPU is a urea derivative that has a trifluoromethylphenyl group attached to it. This group is known to have significant biological activity, which makes TPU an interesting compound for research.
作用机制
The mechanism of action of TPU is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. TPU has been shown to inhibit the activity of several kinases, including the protein kinase CK2 and the cyclin-dependent kinase CDK9. TPU has also been shown to inhibit the activity of the histone deacetylase HDAC6. These enzymes and receptors are involved in various cellular processes, including cell division, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
TPU has been shown to have significant biochemical and physiological effects in various cell types and organisms. TPU has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. TPU has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TPU has been shown to have anti-inflammatory effects, which may have potential applications in treating inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using TPU in lab experiments is its high potency and selectivity. TPU has been shown to have significant biological activity at relatively low concentrations, which makes it a useful tool for studying the function of specific enzymes and receptors. Additionally, TPU is relatively easy to synthesize and purify, which makes it accessible to researchers.
However, there are also limitations to using TPU in lab experiments. One limitation is that TPU may have off-target effects, which can complicate the interpretation of experimental results. Additionally, TPU may have limited solubility in certain solvents, which can affect its bioavailability and activity.
未来方向
There are several future directions for research on TPU. One direction is to further elucidate the mechanism of action of TPU, particularly its effects on specific enzymes and receptors. Another direction is to investigate the potential therapeutic applications of TPU, particularly in treating cancer and inflammatory diseases. Additionally, there may be opportunities to modify the structure of TPU to improve its potency, selectivity, and pharmacokinetic properties.
合成方法
The synthesis of TPU involves the reaction of 1-methyl-1H-pyrazol-3-amine with 3-(trifluoromethyl)phenylisocyanate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain TPU in high purity.
科学研究应用
TPU has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. TPU has been shown to have significant biological activity, particularly in inhibiting the activity of certain enzymes and receptors. This makes TPU a promising compound for drug discovery and development.
属性
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-19-6-5-10(18-19)17-11(20)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPOKPIMPVNCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791959.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)

![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)
![methyl 4-ethyl-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5792008.png)
![1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5792019.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5792028.png)
